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molecular formula C13H16ClNO B8677434 1-Benzylpiperidine-4-carbonyl chloride CAS No. 108297-01-4

1-Benzylpiperidine-4-carbonyl chloride

Cat. No. B8677434
M. Wt: 237.72 g/mol
InChI Key: PMOIXSCKTPAQIZ-UHFFFAOYSA-N
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Patent
US05753679

Procedure details

0.278 g (0.00127 mol) of 1-benzylpiperidine-4-carboxylic acid was boiled at reflux in 5 ml of oxalyl chloride for 2 hrs. The excess oxalyl chloride was distilled off. The residue was taken up twice in toluene and concentrated each time. 0.3 g (99%) of 1-benzylpiperidine-4-carboxylic acid chloride was obtained as a pale beige solid. This was dissolved in 20 ml of toluene, treated with 0.265 ml (0.0019 mol) of triethylamine and 0.17 g (0.00165 mol) of benzyl alcohol and boiled at reflux for 18 hrs. After removal of the solvent the residue was chromatographed on silica gel with ether/hexane (1:2) as the eluent. 0.246 g (80%) of benzyl 1-benzylpiperidin-4-carboxylate was obtained as a yellow oil. MS: me/e=310 (C2H23NO2+).
Quantity
0.278 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)(=O)C([Cl:20])=O>>[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([Cl:20])=[O:16])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.278 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)C(=O)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The excess oxalyl chloride was distilled off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated each time

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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